

6-Bromocinnolin-4-ol CAS number and molecular weight

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Compound of Interest

Compound Name: 6-Bromocinnolin-4-ol

Cat. No.: B3022159

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An In-depth Technical Guide to 6-Bromocinnolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Core Directive: Foundational Data and Chemical Identity

6-Bromocinnolin-4-ol is a heterocyclic organic compound belonging to the cinnoline family. Cinnolines are bicyclic aromatic compounds composed of a benzene ring fused to a pyridazine ring. The presence of the bromine atom and the hydroxyl group on the cinnoline scaffold suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The core identifying information for this compound is summarized below.

Property	Value	Source
CAS Number	876-88-0	--INVALID-LINK--
Molecular Formula	C ₈ H ₅ BrN ₂ O	--INVALID-LINK--
Molecular Weight	225.04 g/mol	--INVALID-LINK--

Scientific Integrity & Logic: Synthesis, Reactivity, and Applications

A comprehensive search of the scientific literature and chemical databases reveals a significant gap in the available information specifically for **6-Bromocinnolin-4-ol**. While the broader class of cinnoline derivatives has been explored for various pharmacological activities, detailed experimental data for this particular bromo-substituted analog is not readily accessible.

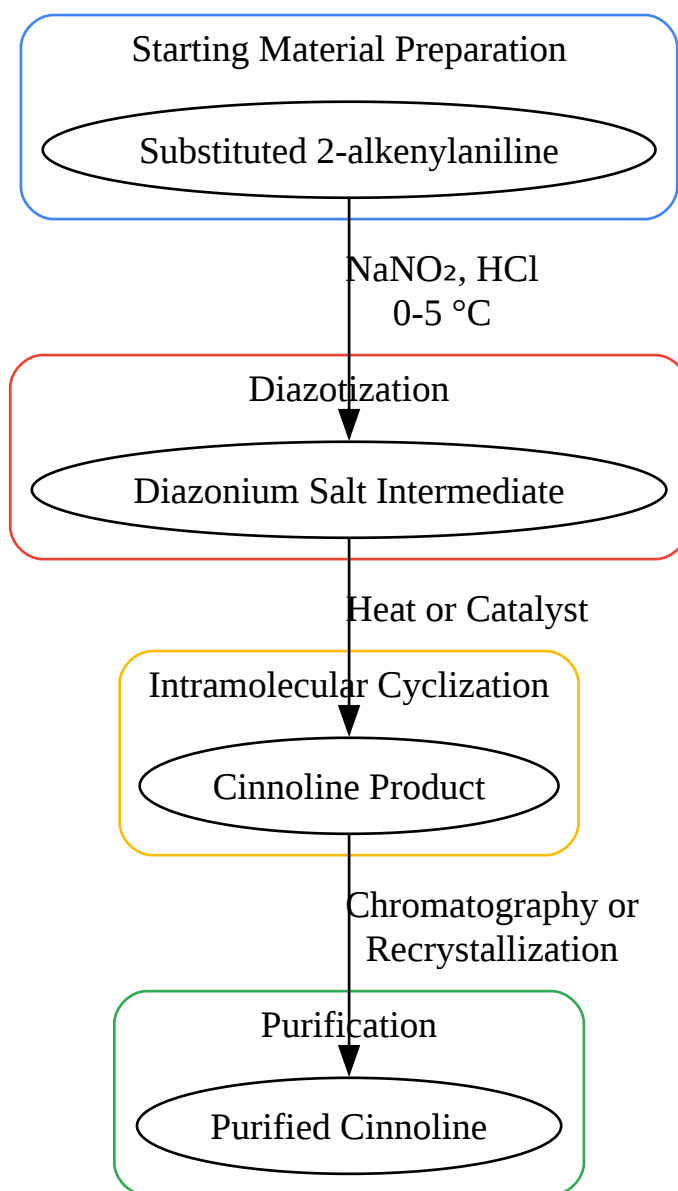
This guide will, therefore, leverage available information on the general synthesis and reactivity of the cinnoline core, as well as closely related analogs, to provide a predictive but scientifically grounded overview for researchers.

Synthesis of the Cinnoline Scaffold: General Approaches

The synthesis of the cinnoline ring system is a well-established area of organic chemistry. Several named reactions can be employed to construct this heterocyclic core, which could be adapted for the synthesis of **6-Bromocinnolin-4-ol**. The choice of a specific synthetic route would depend on the availability of the starting materials, desired scale, and tolerance to various reaction conditions.

One of the most common methods for cinnoline synthesis is the Richter Cinnoline Synthesis. This reaction typically involves the diazotization of a substituted 2-(1-alkenyl)aniline, followed by an intramolecular cyclization.

Conceptual Experimental Workflow: Richter-type Synthesis



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Caption: Conceptual workflow for a Richter-type cinnoline synthesis.

Another classical approach is the Widman-Stoermer Synthesis, which involves the cyclization of an α -aryl-hydrazone of an α -ketoester.

Causality in Synthetic Strategy: The choice between these methods would be dictated by the commercial availability of the appropriately substituted aniline or hydrazone precursors. For **6-Bromocinnolin-4-ol**, a potential starting material for a Richter-type synthesis could be a 2-

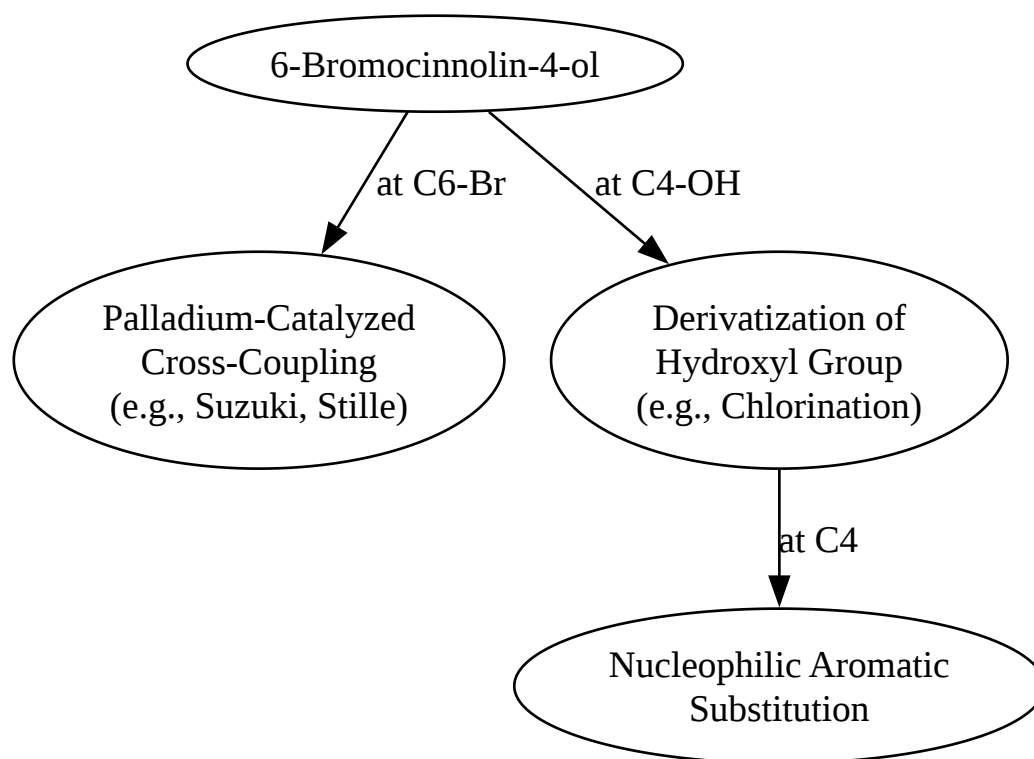
alkenyl-5-bromoaniline derivative. The subsequent introduction of the hydroxyl group at the 4-position might be achieved through various oxidation or substitution reactions on the cinnoline core.

Predicted Chemical Reactivity

The chemical reactivity of **6-Bromocinnolin-4-ol** is expected to be influenced by the electronic properties of the cinnoline ring system, as well as the bromo and hydroxyl substituents.

- **The Cinnoline Ring:** The pyridazine portion of the cinnoline ring is electron-deficient, which can influence its susceptibility to nucleophilic attack. The benzene ring, on the other hand, can undergo electrophilic substitution, with the position of substitution being directed by the existing bromo and hydroxyl groups.
- **The Bromine Atom:** The bromine atom at the 6-position is a versatile functional group. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, making it a key site for molecular diversification in drug discovery programs.
- **The Hydroxyl Group:** The hydroxyl group at the 4-position can be readily converted into other functional groups. For example, it can be transformed into a chloro group using reagents like phosphorus oxychloride (POCl_3), which can then serve as a leaving group for nucleophilic substitution reactions. This position is crucial for the introduction of various side chains that can modulate the biological activity of the molecule.

Logical Relationship of Functional Group Reactivity



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Caption: Key reactivity sites on the **6-Bromocinnolin-4-ol** scaffold.

Potential Applications in Drug Development

While no specific biological activities have been reported for **6-Bromocinnolin-4-ol**, the broader class of cinnoline derivatives has shown a wide range of pharmacological effects. These include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory activities. The cinnoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

The presence of the bromine atom on **6-Bromocinnolin-4-ol** makes it an attractive starting point for the synthesis of a library of analogs for high-throughput screening. By utilizing the cross-coupling and substitution reactions described above, researchers can systematically modify the structure of the molecule to optimize its interaction with a specific biological target.

Visualization & Formatting: Data and Protocols

Due to the lack of specific experimental data for **6-Bromocinnolin-4-ol** in the public domain, it is not possible to provide detailed, validated experimental protocols or summarize quantitative data in tables. The information presented in this guide is based on established principles of organic chemistry and the known reactivity of related compounds.

Conclusion and Future Directions

6-Bromocinnolin-4-ol represents an intriguing yet underexplored molecule with significant potential as a building block in medicinal chemistry. The lack of available data highlights an opportunity for further research into its synthesis, characterization, and biological evaluation. Future work should focus on developing a reliable synthetic route to this compound, followed by a thorough investigation of its chemical reactivity and a systematic screening for potential pharmacological activities. The insights gained from such studies could pave the way for the discovery of novel therapeutic agents based on the **6-bromocinnolin-4-ol** scaffold.

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